REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH:11]1([Mg]Br)[CH2:13][CH2:12]1.O1CCCC1.[Cl-].[NH4+]>O1CCCC1>[CH:11]1([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8][CH3:9])[OH:10])[CH2:13][CH2:12]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
cyclopropylmagnesium bromide tetrahydrofuran
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br.O1CCCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
over 50 min under ice-cooling
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |